molecular formula C12H12BrN3O2S B598911 N-Cyclopropyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide CAS No. 1199773-34-6

N-Cyclopropyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide

Cat. No. B598911
M. Wt: 342.211
InChI Key: JXCHVMFLGDMUOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-Cyclopropyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide” is a chemical compound with the CAS Number: 1199773-34-6 . It has a molecular weight of 342.22 . The IUPAC name for this compound is 4-(4-bromo-1H-pyrazol-1-yl)-N-cyclopropylbenzenesulfonamide .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H12BrN3O2S/c13-9-7-14-16(8-9)11-3-5-12(6-4-11)19(17,18)15-10-1-2-10/h3-8,10,15H,1-2H2 . This code provides a detailed description of the molecule’s structure, including the positions of the bromine, nitrogen, oxygen, and sulfur atoms.

Scientific Research Applications

1. Anticonvulsant Agents

A study by (Wang et al., 2015) explored the synthesis of novel benzenesulfonamide derivatives, showing potential as anticonvulsant agents. These compounds demonstrated promising data in terms of effectiveness and low toxicity for epilepsy treatment.

2. Photodynamic Therapy in Cancer

(Pişkin et al., 2020) reported on zinc phthalocyanine derivatives substituted with new benzenesulfonamide groups, exhibiting high singlet oxygen quantum yields. These properties are beneficial for Type II photodynamic cancer therapy.

3. Cyclooxygenase-2 Inhibitors

(Hashimoto et al., 2002) synthesized 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives as selective cyclooxygenase-2 inhibitors, identifying a potent compound for treating rheumatoid arthritis, osteoarthritis, and acute pain.

4. Antimicrobial Activity

Research by (El-Gaby et al., 2018) involved synthesizing 4-hydroxy naphthalen-1-yl and other benzenesulfonamide derivatives, showing significant antimicrobial activities.

5. Cytotoxic and Tumor Inhibitory Effects

Studies like (Gul et al., 2016) and (Żołnowska et al., 2018) demonstrated the synthesis of various benzenesulfonamides with cytotoxic activities and potential for anti-tumor applications.

6. VEGFR-2 Inhibition

(Ghorab et al., 2016) discussed novel sulfonamide derivatives as VEGFR-2 inhibitors, showing promise in anticancer activities.

7. C-H Cyclopropylation

(Zheng et al., 2019) reported on Rhodium(III)-catalyzed enantio- and diastereoselective C-H cyclopropylation of N-phenoxylsulfonamides, demonstrating synthetic and biological applications.

properties

IUPAC Name

4-(4-bromopyrazol-1-yl)-N-cyclopropylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN3O2S/c13-9-7-14-16(8-9)11-3-5-12(6-4-11)19(17,18)15-10-1-2-10/h3-8,10,15H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXCHVMFLGDMUOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NS(=O)(=O)C2=CC=C(C=C2)N3C=C(C=N3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80682101
Record name 4-(4-Bromo-1H-pyrazol-1-yl)-N-cyclopropylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80682101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Bromo-1H-pyrazol-1-yl)-N-cyclopropylbenzenesulfonamide

CAS RN

1199773-34-6
Record name 4-(4-Bromo-1H-pyrazol-1-yl)-N-cyclopropylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80682101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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